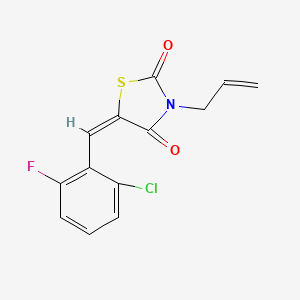![molecular formula C16H13BrF3NO B4058849 N-[4-bromo-3-(trifluoromethyl)phenyl]-2-phenylpropanamide](/img/structure/B4058849.png)
N-[4-bromo-3-(trifluoromethyl)phenyl]-2-phenylpropanamide
Overview
Description
N-[4-bromo-3-(trifluoromethyl)phenyl]-2-phenylpropanamide, also known as BTCP, is a chemical compound that belongs to the family of phenylpropanamides. It is a white crystalline solid that is commonly used in scientific research for its unique properties.
Scientific Research Applications
Antipathogenic Activity and Molecular Synthesis
Research has explored the synthesis of related compounds for their potential antipathogenic activities. For instance, derivatives have been synthesized and characterized, showing significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth abilities. These findings suggest the potential of such derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Solubility and Polymerization Potential
The solubility of related acrylamide derivatives in methanol–ethanol solution has been studied, highlighting the compound's role as a monomer for polymerization reactions. Such information is crucial for industrial product and process design, indicating its importance in the development of new materials (Yao, Li, Luo, & Liu, 2010).
Inhibition of Human Leukocyte Elastase
Functionalized derivatives have shown inhibitory effects on human leukocyte elastase (HLE), a significant enzyme in the immune response. The stereospecific synthesis and chiral recognition of these compounds underline their potential therapeutic applications in diseases where HLE is implicated (Doucet et al., 1997).
properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO/c1-10(11-5-3-2-4-6-11)15(22)21-12-7-8-14(17)13(9-12)16(18,19)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWJXZDLMJRBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate](/img/structure/B4058776.png)

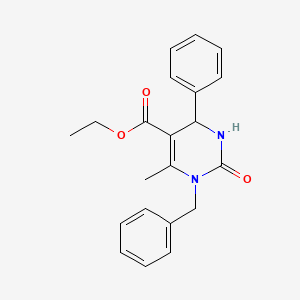
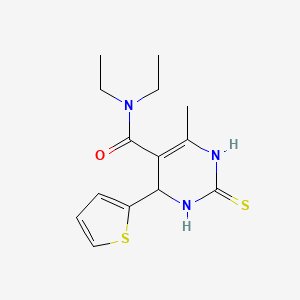
![5-allyl-3-[(3-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4058828.png)
![N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4058833.png)
![2-(4-chlorophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B4058841.png)
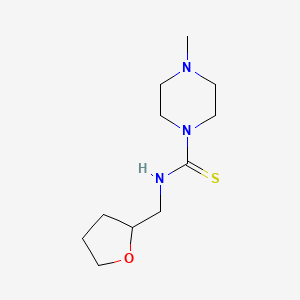
![N-{4-[(butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4058854.png)
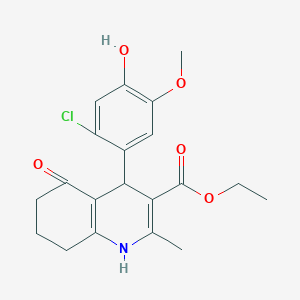
![1-isopropoxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4058865.png)
![N-(2,5-diethoxy-4-nitrophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4058870.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4058878.png)
